molecular formula C8H6F3NO2 B2701566 2-amino-2-(2,4,5-trifluorophenyl)acetic Acid CAS No. 1043500-64-6

2-amino-2-(2,4,5-trifluorophenyl)acetic Acid

Cat. No. B2701566
CAS RN: 1043500-64-6
M. Wt: 205.136
InChI Key: CJTOUVYPNIXPGH-UHFFFAOYSA-N
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Description

2-amino-2-(2,4,5-trifluorophenyl)acetic Acid is a phenylacetic acid with three fluorine atoms substituted on the benzene ring . It is a valuable intermediate for preparing various pharmacologically active compounds . In particular, it is used to prepare inhibitors of the dipeptidyl peptidase-4 enzyme .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation . The approach of chemical resolution obtained R-sitagliptin in five steps from commercially available starting materials using the inexpensive NaBH4 to reduce the enamine and then using (−)-di-p-toluoyl-L-tartaric acid to resolve racemates . Another method involves the synthesis of 2,4,5-trifluorophenylacetic acid from 2,4,5-trifluoromandelic acid .


Molecular Structure Analysis

The molecular formula of this compound is C8H6F3NO2 . The InChI code is 1S/C8H6F3NO2/c9-4-1-3(7(12)8(13)14)2-5(10)6(4)11/h1-2,7H,12H2,(H,13,14) .


Chemical Reactions Analysis

2,4,5-Trifluorophenylacetic acid is used as a precursor for the synthesis of sitagliptin through a four-step reaction with an overall yield of 65% . It is also used in the synthesis of new imidazopyrazinone derivatives as potential dipeptidyl peptidase IV inhibitors .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 205.14 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Amino Acid Derivatives Synthesis : A study described the synthesis of various natural and non-natural α-amino acids and their derivatives using [2,2-bis(trifluoromethyl)-5-oxo-1,3-oxazolidin-4-yl]acetic acid chloride as an intermediate. This method demonstrates the synthetic potential of compounds including 2-amino-5-hydroxy-4-oxopentanoic acid derivatives, showcasing the versatility of trifluorophenyl-based compounds in synthesizing complex amino acids (Burger, Rudolph, Neuhauser, & Gold, 1992).

Structural Studies : Research involving X-ray diffraction techniques has been conducted to study compounds such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and 4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester. These studies highlight the importance of structural analysis in understanding the interactions and potential applications of trifluorophenyl derivatives (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).

Biological Activities and Applications

Corrosion Inhibition : Amino acids, including those derived from 2-amino-2-(2,4,5-trifluorophenyl)acetic Acid, have been investigated for their corrosion inhibitive performance on various metals. The study provides insights into the quantum chemical and molecular dynamic simulation of amino acids as corrosion inhibitors, offering a potential application in materials science (Kaya, Tüzün, Kaya, & Obot, 2016).

Antioxidant and Enzyme Inhibition : Transition metal complexes of novel amino acid bearing Schiff base ligands have been synthesized and tested for their antioxidant properties and selective xanthine oxidase inhibitory studies. Such research underscores the potential pharmacological applications of trifluorophenyl amino acids in developing treatments for conditions associated with oxidative stress and enzyme overactivity (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015).

Mechanism of Action

Target of Action

It is known that the carboxylic acid group within this compound interacts with certain clusters .

Mode of Action

The mode of action of 2-amino-2-(2,4,5-trifluorophenyl)acetic acid involves its interaction with its targets. The carboxylic acid group within this compound interacts with these targets and passivates deep-energy-level defects .

Biochemical Pathways

It is known that the compound’s interaction with its targets can lead to the passivation of deep-energy-level defects .

Pharmacokinetics

It is known that the compound is used for pharmaceutical testing .

Result of Action

The molecular and cellular effects of this compound’s action involve the passivation of deep-energy-level defects . This suggests that the compound may have a stabilizing effect on its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is shipped at room temperature in the continental US, which may vary elsewhere . This suggests that temperature could potentially affect the stability of the compound.

Safety and Hazards

The compound has some safety concerns. It has been classified as causing skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

The compound is a valuable intermediate for preparing various pharmacologically active compounds . It has potential applications in the treatment of type II diabetes and in the development of perovskite solar cells .

Biochemical Analysis

Biochemical Properties

2-Amino-2-(2,4,5-trifluorophenyl)acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it has been observed to interact with amino acid oxidases, which catalyze the oxidative deamination of amino acids. The trifluoromethyl groups in this compound can enhance its binding affinity to certain enzymes, thereby influencing the rate and outcome of biochemical reactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of key signaling molecules such as kinases and phosphatases, which play crucial roles in cell growth and differentiation. Additionally, this compound can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. For instance, it may inhibit the activity of certain proteases by forming stable complexes with their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as high temperature or extreme pH. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular stress, apoptosis, and organ toxicity. Threshold effects have been observed, where a specific dosage range triggers significant biological responses, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by amino acid oxidases, leading to the production of corresponding keto acids and ammonia. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can result in changes in metabolite levels and overall cellular energy balance .

properties

IUPAC Name

2-amino-2-(2,4,5-trifluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTOUVYPNIXPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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